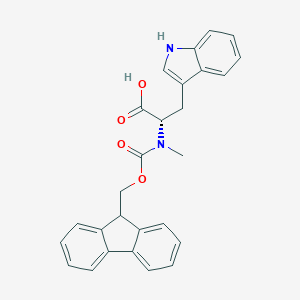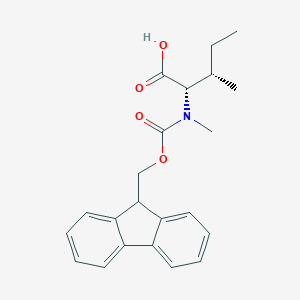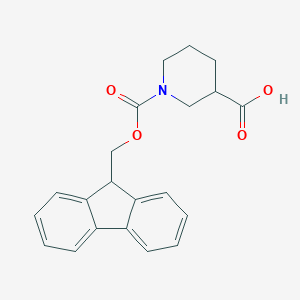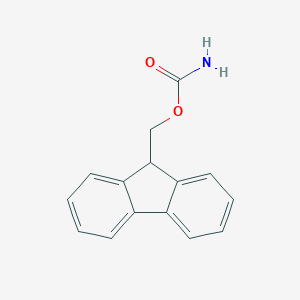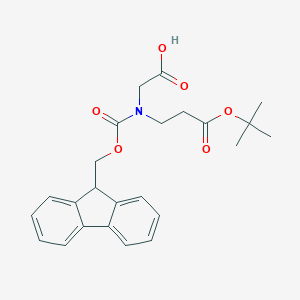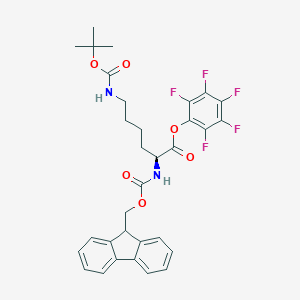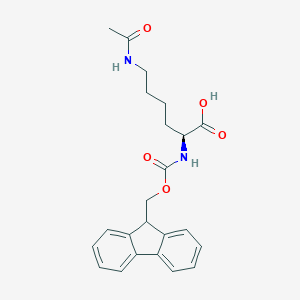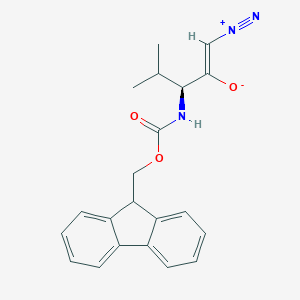
Fmoc-Oic-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3aS,7aS)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)octahydro-1H-indole-2-carboxylic acid, also known as (2S,3aS,7aS)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)octahydro-1H-indole-2-carboxylic acid, is a useful research compound. Its molecular formula is C24H24NO4- and its molecular weight is 390.5 g/mol. The purity is usually 95%.
The exact mass of the compound (2S,3aS,7aS)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)octahydro-1H-indole-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (2S,3aS,7aS)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)octahydro-1H-indole-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,3aS,7aS)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)octahydro-1H-indole-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Fmoc基の濃度測定
Fmoc-Oic-OHは、3-(アミノプロピル)トリメトキシシラン(APTMS)で修飾されたTiO2@SiO2コアシェル合成手順で使用されています。 コアシェル構造の表面へのFmoc-グリシン(Fmoc-Gly-OH)の化学的付加は、Fmoc基の量に基づいて活性アミノ基の量を決定するために実施されました .
固相ペプチド合成(SPPS)
this compoundは、固相ペプチド合成(SPPS)で使用され、これはより多くのペプチドを得るために広く使用されてきた方法です。 この方法は、特に非天然修飾または部位特異的タグの導入が必要な場合に役立ちます .
3. 水酸基固体支持体へのFmoc-アミノ酸の固定 水酸基固体支持体へのFmoc-アミノ酸の固定の手順により、高い収率を達成し、ジペプチドの形成とラセミ化を防ぐことができます。 活性化されたFmoc-アミノ酸を使用すると、この活性化された化合物を樹脂または別の保護されたアミノ酸にカップリングすることができます .
Fmocの脱保護
酸性水素化によるFmocの脱保護は、脱保護および生成された脱保護されたアミンのその場での保護のための非塩基性オプションを提供します .
TiO2@SiO2の改質剤
Fmoc-グリシン(Fmoc-Gly-OH)は、TiO2@SiO2-(CH2)3-NH2の改質剤として使用され、TiO2@SiO2-(CH2)3-NH-Gly-Fmocが得られました .
アミノ基の決定
紫外可視分光法(UV-vis)測定は、Fmoc置換の決定によるTiO2@SiO2コアシェル表面に存在するアミノ基の定量的決定のために採用されました .
作用機序
Target of Action
The primary target of Fmoc-Oic-OH is amine groups . It is frequently used as a protecting group for amines in organic synthesis .
Mode of Action
This compound interacts with its targets by reacting with the amine group to form a carbamate . This reaction introduces the Fmoc group, effectively protecting the amine during subsequent reactions . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .
Biochemical Pathways
The introduction of the Fmoc group to an amine is a key step in many biochemical pathways, particularly in the synthesis of peptides . The Fmoc group serves as a temporary protecting group for the amine at the N-terminus in solid-phase peptide synthesis (SPPS), allowing for the sequential addition of amino acids without disturbing the acid-labile linker between the peptide and the resin .
Pharmacokinetics
The pharmacokinetics of this compound are largely determined by its role as a protecting group. The Fmoc group is base-labile, meaning it is rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Result of Action
The primary result of this compound’s action is the protection of amines during organic synthesis . By reacting with the amine group to form a carbamate, this compound allows for the sequential addition of amino acids in peptide synthesis . Once the peptide synthesis is complete, the Fmoc group can be removed, revealing the original amine .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the presence of a base is necessary for the removal of the Fmoc group . Additionally, the reaction conditions, such as temperature and solvent, can also impact the efficacy and stability of this compound .
生化学分析
Biochemical Properties
Fmoc-Oic-OH is primarily used as a protecting group for amines in organic synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This compound interacts with various enzymes and proteins during this process .
Cellular Effects
It has been observed that certain Fmoc-derivatives can influence cell adhesion and growth . For instance, Fmoc-K3 promotes cell attachment and favors cell duplication, supporting cell growth on the hydrogel support .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a protecting group for amines. The Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Temporal Effects in Laboratory Settings
The Fmoc group, which includes this compound, is completely stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid . The fluorenyl group has a strong absorbance in the ultraviolet region (λmax 266 nm in DMF) that has proved very useful for spectrophotometrically monitoring coupling and deprotection reactions .
Metabolic Pathways
This compound is involved in the metabolic pathway of peptide synthesis . It interacts with enzymes during the process of introducing the Fmoc group by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound (2S,3aS,7aS)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)octahydro-1H-indole-2-carboxylic acid involves several steps such as protection, alkylation, reduction, and deprotection.", "Starting Materials": [ "9H-Fluorene", "2-Bromoacetate", "Sodium hydride", "Sodium borohydride", "Acetic anhydride", "Octahydro-1H-indole-2-carboxylic acid" ], "Reaction": [ "Protection: 9H-Fluorene is reacted with acetic anhydride to form acetylated 9H-Fluorene.", "Alkylation: Acetylated 9H-Fluorene is reacted with 2-bromoacetate in the presence of sodium hydride to form (9H-Fluoren-9-yl)methyl 2-acetoxymethyl acetate.", "Reduction: (9H-Fluoren-9-yl)methyl 2-acetoxymethyl acetate is reduced using sodium borohydride to form (9H-Fluoren-9-yl)methanol.", "Deprotection: (9H-Fluoren-9-yl)methanol is reacted with octahydro-1H-indole-2-carboxylic acid in the presence of acetic anhydride to form (2S,3aS,7aS)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)octahydro-1H-indole-2-carboxylic acid." ] } | |
CAS番号 |
130309-37-4 |
分子式 |
C24H24NO4- |
分子量 |
390.5 g/mol |
IUPAC名 |
(2S,3aS,7aS)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate |
InChI |
InChI=1S/C24H25NO4/c26-23(27)22-13-15-7-1-6-12-21(15)25(22)24(28)29-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-5,8-11,15,20-22H,1,6-7,12-14H2,(H,26,27)/p-1/t15-,21-,22-/m0/s1 |
InChIキー |
JBZXLQHJZHITMW-RXYZOABWSA-M |
異性体SMILES |
C1CC[C@H]2[C@@H](C1)C[C@H](N2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)[O-] |
SMILES |
C1CCC2C(C1)CC(N2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
正規SMILES |
C1CCC2C(C1)CC(N2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)[O-] |
ピクトグラム |
Irritant |
同義語 |
130309-37-4; (2S,3aS,7aS)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)octahydro-1H-indole-2-carboxylicacid; Fmoc-(2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylicacid; AmbotzFAA1729; AC1MBSY3; CTK8B7908; MolPort-006-705-850; ZINC4899631; ANW-58916; AKOS015837340; AKOS016002009; AJ-52575; AK-57356; RT-004512; TR-062128; (2S,3aS,7aS)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]-octahydroindole-2-carboxylicacid; (2S,3aS,7aS)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylicacid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




